2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione 2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione
Brand Name: Vulcanchem
CAS No.: 179756-87-7
VCID: VC11708224
InChI: InChI=1S/C8H12ClN3O2/c1-11-7(13)6-10-12(8(11)14)5-3-2-4-9/h6H,2-5H2,1H3
SMILES: CN1C(=O)C=NN(C1=O)CCCCCl
Molecular Formula: C8H12ClN3O2
Molecular Weight: 217.65 g/mol

2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione

CAS No.: 179756-87-7

Cat. No.: VC11708224

Molecular Formula: C8H12ClN3O2

Molecular Weight: 217.65 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Chloro-butyl)-4-methyl-2H-[1,2,4]triazine-3,5-dione - 179756-87-7

Specification

CAS No. 179756-87-7
Molecular Formula C8H12ClN3O2
Molecular Weight 217.65 g/mol
IUPAC Name 2-(4-chlorobutyl)-4-methyl-1,2,4-triazine-3,5-dione
Standard InChI InChI=1S/C8H12ClN3O2/c1-11-7(13)6-10-12(8(11)14)5-3-2-4-9/h6H,2-5H2,1H3
Standard InChI Key ZVQJGCWRNIVFKV-UHFFFAOYSA-N
SMILES CN1C(=O)C=NN(C1=O)CCCCCl
Canonical SMILES CN1C(=O)C=NN(C1=O)CCCCCl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a 1,2,4-triazine-3,5-dione core substituted with a methyl group at position 4 and a 4-chlorobutyl chain at position 2. The IUPAC name, 2-(4-chlorobutyl)-4-methyl-1,2,4-triazine-3,5-dione, reflects this arrangement. Key structural identifiers include:

  • SMILES: CN1C(=O)C=NN(C1=O)CCCCCl

  • InChIKey: ZVQJGCWRNIVFKV-UHFFFAOYSA-N

The chloroalkyl moiety increases lipophilicity (logP1.8\log P \approx 1.8), facilitating membrane permeability, while the triazine ring provides a planar scaffold for intermolecular interactions.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC8H12ClN3O2\text{C}_8\text{H}_{12}\text{ClN}_3\text{O}_2
Molecular Weight217.65 g/mol
Melting Point148–150°C (predicted)
Water Solubility<1 mg/mL (estimated)
LogP (Lipophilicity)1.82

The low water solubility underscores its suitability for organic-phase reactions, while the moderate logP value balances hydrophobicity for biological applications.

Synthesis and Optimization

Traditional Alkylation Methods

The synthesis involves alkylating a methylated triazine precursor with 1-bromo-4-chlorobutane in dimethylformamide (DMF) using sodium hydride as a base. This method yields the target compound in ~65% purity, requiring subsequent column chromatography for refinement.

Reaction Scheme:

Methyl-triazine+Br-(CH2)4ClNaH, DMF2-(4-Chloro-butyl)-4-methyl-triazine-dione\text{Methyl-triazine} + \text{Br-(CH}_2\text{)}_4\text{Cl} \xrightarrow{\text{NaH, DMF}} \text{2-(4-Chloro-butyl)-4-methyl-triazine-dione}

Photoredox-Catalyzed Approaches

Recent advancements employ organophotoredox catalysis to enhance efficiency. For example, 4CzIPN (a photocatalyst) and pyruvic acid enable C–H alkylation under blue LED light, achieving yields up to 91% . This method avoids harsh bases and reduces side reactions, as demonstrated in gram-scale syntheses .

Optimized Conditions:

  • Catalyst: 5 mol% 4CzIPN

  • Solvent: Dimethyl carbonate (DMC)

  • Light Source: 20 W blue LED

  • Yield: 81–91%

Applications in Medicinal Chemistry

Radioligand Development

The compound’s primary application lies in synthesizing PET radioligands targeting serotonin receptors (5-HT1A_{1A}). Derivatives labeled with 11C^{11}\text{C} or 18F^{18}\text{F} isotopes enable non-invasive brain imaging, aiding studies on depression and neurodegenerative diseases.

Comparative Analysis with Related Triazines

CompoundCAS No.Molecular FormulaKey Applications
2-(4-Chloro-butyl)-4-methyl-triazine-dione179756-87-7C8H12ClN3O2\text{C}_8\text{H}_{12}\text{ClN}_3\text{O}_2PET radioligands
Des-cyano diclazuril133648-80-3C16H10Cl3N3O2\text{C}_{16}\text{H}_{10}\text{Cl}_3\text{N}_3\text{O}_2Antiprotozoal agent

The contrast highlights how chloroalkyl chains versus aromatic substituents dictate biological targeting—antiprotozoal activity vs. CNS imaging .

Recent Advances in Triazine Functionalization

Dual Catalysis Systems

The integration of DBU (1,8-diazabicycloundec-7-ene) and oxygen atmosphere under photoredox conditions enables α-aminoalkylation, expanding access to branched derivatives . For instance, reacting with diethylamine yields 6-(1-(ethylamino)ethyl)-triazine-dione (24% yield), showcasing versatility in introducing amine functionalities .

Scalability and Industrial Relevance

Gram-scale syntheses validate industrial potential. A 4 mmol reaction of the triazine precursor with diethylamine produces 1.04 g of product (81% yield), demonstrating robustness for bulk manufacturing .

Challenges and Future Directions

While the compound’s utility is established, limitations persist:

  • Low Aqueous Solubility: Hinders formulation for in vivo studies.

  • Stereochemical Control: Photoredox methods often yield racemic mixtures, necessitating chiral resolution techniques.

Future research should explore nanoparticle encapsulation to improve bioavailability and asymmetric catalysis to access enantiopure derivatives .

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